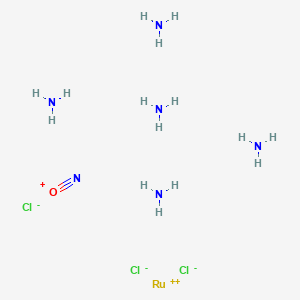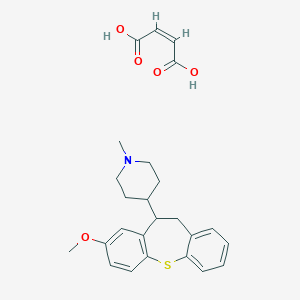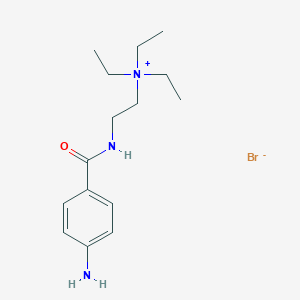![molecular formula C12H9N3OS B231665 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, also known as PPT, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PPT is a member of the pyrido[2,3-b][1,4]thiazine family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a critical role in cell signaling and regulation. Inhibition of PKC activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to protect against neuronal damage.
Biochemical and Physiological Effects
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. In addition, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to increase the levels of the antioxidant glutathione, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. In addition, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is the development of novel 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one's effects on other signaling pathways and cellular processes, which may reveal new therapeutic applications for this compound. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which may provide insights into its potential as a therapeutic agent for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-aminopyridine with 2-chloroacetyl chloride followed by a cyclization reaction with sulfur. The resulting compound is then treated with hydrochloric acid to yield 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. This method has been optimized to obtain high yields of pure 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one.
properties
Molecular Formula |
C12H9N3OS |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-8-17-12-9(4-3-7-14-12)15(11)10-5-1-2-6-13-10/h1-7H,8H2 |
InChI Key |
ZFNDSJQCCAMYFR-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)






![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)




![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)